molecular formula C15H9ClN2O3S B14105117 3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid

3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid

Cat. No.: B14105117
M. Wt: 332.8 g/mol
InChI Key: GVYVEEDQVHWPJD-UHFFFAOYSA-N
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Description

3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid is a compound belonging to the quinazoline derivatives family. Quinazolines are heterocyclic compounds known for their wide range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties

Chemical Reactions Analysis

3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and disrupting cellular processes. This inhibition can lead to the suppression of cancer cell growth and proliferation . The exact pathways involved may vary depending on the specific biological target.

Comparison with Similar Compounds

3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid is unique due to its specific structural features and biological activities. Similar compounds include:

Properties

Molecular Formula

C15H9ClN2O3S

Molecular Weight

332.8 g/mol

IUPAC Name

3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid

InChI

InChI=1S/C15H9ClN2O3S/c16-9-4-5-11-12(7-9)17-15(22)18(13(11)19)10-3-1-2-8(6-10)14(20)21/h1-7H,(H,17,22)(H,20,21)

InChI Key

GVYVEEDQVHWPJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S)C(=O)O

Origin of Product

United States

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